

Statistical Analysis of Azelaic Acid Experimental Data: A Comparative Guide

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Compound of Interest

Compound Name: Azinic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azelaic acid's performance against various alternatives, supported by statistical analysis from experimental data. It is designed to offer an objective overview for researchers, scientists, and professionals involved in drug development.

Quantitative Data Summary

The following tables summarize the efficacy and antimicrobial activity of Azelaic acid from various clinical and in vitro studies.

Table 1: Clinical Efficacy of Azelaic Acid in Dermatological Conditions

Condition	Azelaic Acid Formulation	Comparator	Key Efficacy Outcomes	p-value	Reference
Papulopustular Rosacea	15% Foam	Placebo	Greater efficacy (32.0% vs. 23.5%)	< 0.001	[1]
15% Gel	Placebo	More effective in reducing erythema and inflammation	Not Specified	[1]	
15% Cream	N/A (Open-label)	Significant decrease in IGA score (median 3 to 1) and inflammatory lesion count (median 8 to 1)	< 0.001	[2]	
15% Gel	Vehicle Foam	Significant improvement in IGA scores (32.0% vs 23.5%)	< 0.001	[3]	
15% Gel	Vehicle Foam	Significant reduction in mean percentage of inflammatory lesion counts (61.6% vs 50.8%)	< 0.001	[3]	

15% Gel	Vehicle Foam	Notable improvement in erythema scores (61.5% vs 51.3%)	< 0.001	[3]	
Acne Vulgaris	20% Cream	0.05% Tretinoin Cream	As effective in treating comedonal acne with fewer side effects	Not Specified	[1]
15% Gel	1% Metronidazole Gel	Acted more quickly and effectively	Not Specified	[3]	
10% Nanocrystal Hydrogel	20% Cream	Higher success rate (36.51% vs 30.37%)	< 0.001	[4]	
10% Nanocrystal Hydrogel	20% Cream	Greater reduction in inflammatory lesions (39.15% vs 33.76%)	< 0.001	[4]	
10% Nanocrystal Hydrogel	20% Cream	Greater reduction in non-inflammatory lesions (34.58% vs 27.96%)	< 0.001	[4]	
15% Cream	Topical Antibiotic	Significant reduction in	< 0.001	[5]	

		acne lesions (66.52% vs 52.55%)			
Melasma	20% Cream	4% Hydroquinone	Similar efficacy with a more favorable safety profile	Not Specified	[6]
20% Cream + 5% Hydroquinone	5% Hydroquinone alone	Better outcomes with the combination	Not Specified	[3]	
20% Cream + 0.05% Tretinoin Cream	Not Specified	Not Specified	Not Specified	[3]	
Psoriasis Vulgaris	15% Gel	Placebo	Significantly improved symptoms (pruritus, scaling, hyperkeratosis)	Not Specified	[3]

Table 2: Antimicrobial and Inhibitory Activity of Azelaic Acid

Target	Metric	Concentration	Reference
Cutibacterium acnes	50% Protein Synthesis Inhibition	313 μ M	[6][7]
50% DNA Synthesis Inhibition	3639 μ M	[6]	
50% RNA Synthesis Inhibition	9226 μ M	[6]	
T. rubrum	MIC90 (vs. Free AzA)	0.01% (vs. 0.32%)	[8]
T. mentagrophytes	MIC90 (vs. Free AzA)	0.032% (vs. 0.56%)	[8]
M. canis	MIC90 (vs. Free AzA)	0.032% (vs. 0.56%)	[8]
P. acnes	MIC (Ethosome Cream vs. Marketed Cream)	250 μ g/ml (vs. 250 μ g/ml)	[9]
MBC (Ethosome Cream vs. Marketed Cream)	250 μ g/ml (vs. 500 μ g/ml)	[9]	

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Clinical Trial for Inflammatory Rosacea

- Objective: To assess the efficacy and tolerability of a novel 15% Azelaic acid cream.[2]
- Study Design: A multicentre, prospective, open-label trial involving 45 patients with mild/moderate inflammatory rosacea.[2]
- Methodology:
 - Patients were instructed to apply the cream twice daily for 8 weeks.[2]
 - Clinical evaluation was performed at baseline (T0) and at 8 weeks (T1).[2]

- Efficacy was assessed using the Investigator Global Assessment (IGA) score on a 5-point scale and by counting inflammatory lesions.[2]
- Erythema was evaluated using erythema-directed digital photography (EDDP) on a 5-point scale.[2]
- Tolerability was assessed via a self-administered questionnaire at 8 weeks.[2]
- Statistical analysis was performed using SAS version 9.[2]

In Vitro Antibacterial Activity Assessment

- Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of an Azelaic acid ethosome-based cream against *Propionibacterium acnes*. [9]
- Methodology:
 - The antibacterial activity was evaluated using the broth dilution method.[9]
 - An ethosomal suspension of Azelaic acid was prepared using the thin-layer hydration method with varying ethanol concentrations.[9]
 - The optimized ethosome formulation (35% ethanol) was incorporated into a cream.[9]
 - The MIC and MBC of the Azelaic acid ethosome-based cream were determined and compared to a marketed cream (Zelface®).[9] The MIC was defined as the lowest concentration that inhibited visible growth, and the MBC was the lowest concentration that killed 99.9% of the initial bacterial inoculum.[9]

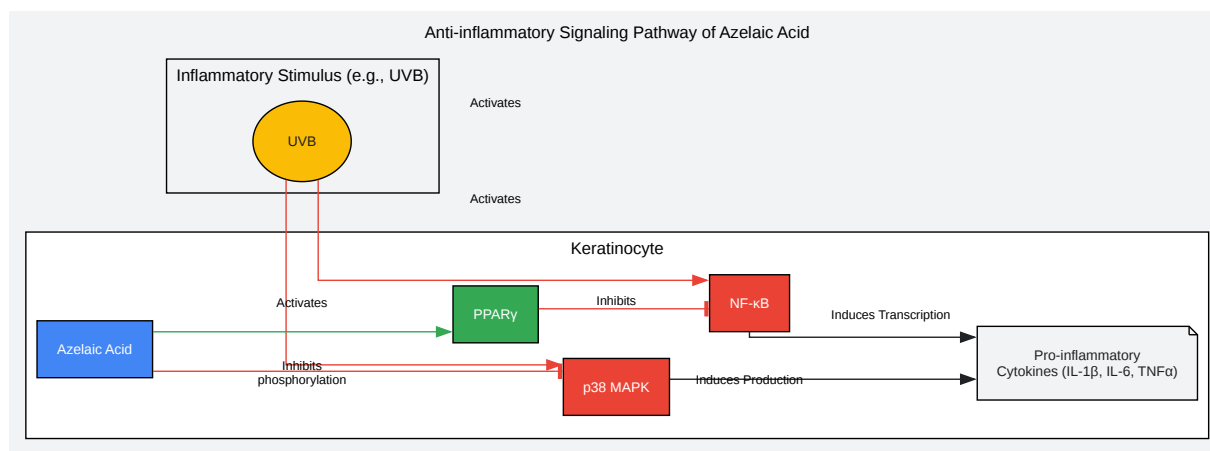
Ex Vivo Skin Permeation Study

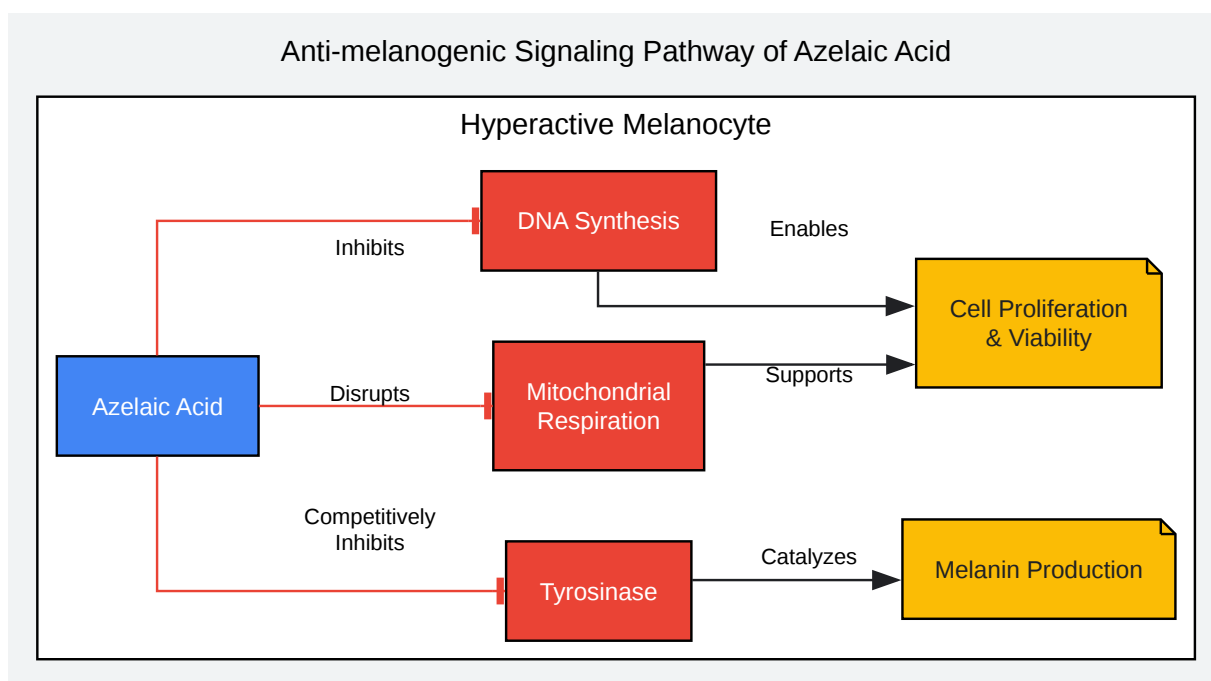
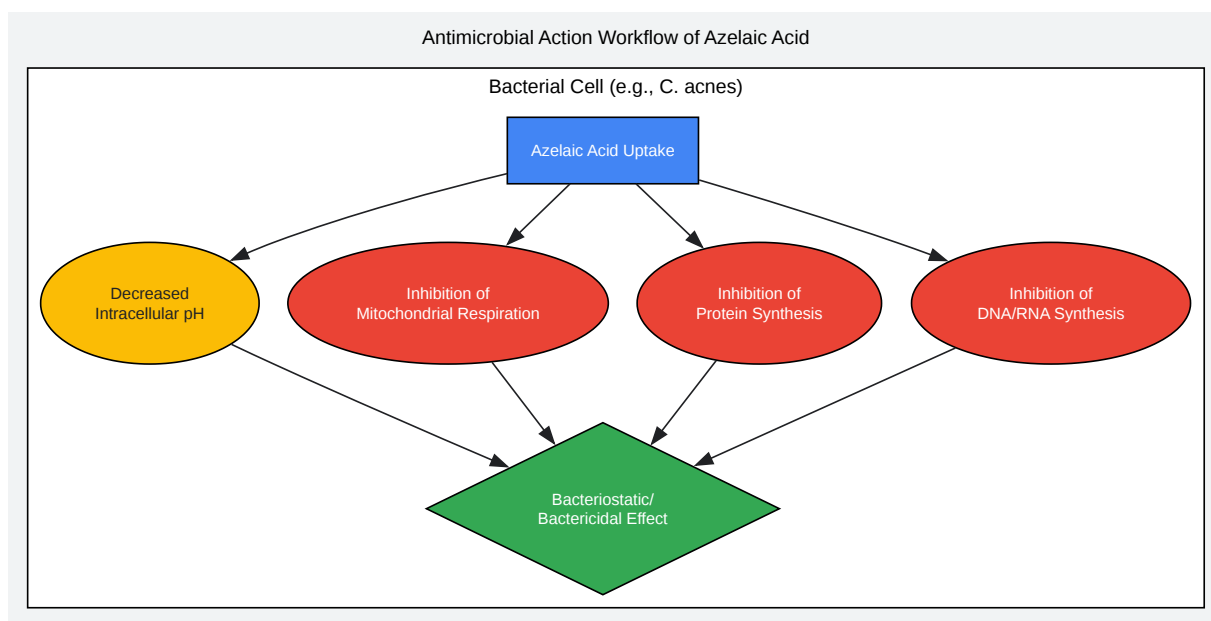
- Objective: To evaluate the skin penetration of Azelaic acid from a transethosomal (TEs) formulation compared to free Azelaic acid.[8]
- Methodology:
 - The ex vivo permeation study was conducted using excised skin.[8]

- The optimized AzA-TEs formulation and a suspension of free Azelaic acid were applied to the skin samples.[8]
- The cumulative amount of Azelaic acid that permeated through the skin was measured over 48 hours.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action and experimental processes related to Azelaic acid.





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